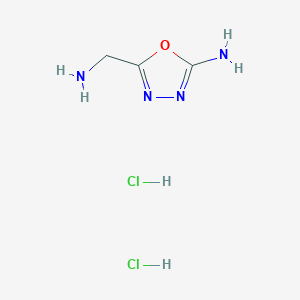

5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride

Description

5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an aminomethyl group at position 5 and an amine at position 2. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

5-(aminomethyl)-1,3,4-oxadiazol-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O.2ClH/c4-1-2-6-7-3(5)8-2;;/h1,4H2,(H2,5,7);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSHEAUHUVSYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(O1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89066-22-8 | |

| Record name | 5-(aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride typically involves cyclization reactions of hydrazine derivatives with carbonyl compounds. Common solvents include ethanol and methanol, with catalysts such as acetic acid or sulfuric acid facilitating the cyclization process.

Industrial Production

In industrial contexts, production may utilize batch or continuous flow processes. Optimization of reaction parameters—temperature, pressure, and time—is crucial for achieving high yield and purity.

Chemical Properties and Reactions

The compound can undergo various chemical reactions:

- Oxidation : Can yield oxadiazole derivatives.

- Reduction : Converts the oxadiazole ring into other heterocyclic structures.

- Substitution : The amino group allows for nucleophilic substitution reactions.

Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Medicinal Chemistry

This compound is studied as a potential pharmacophore in drug design due to its antimicrobial and anticancer properties. It has shown promising results in inhibiting specific enzymes that are crucial in various diseases.

Case Study : Research indicates that derivatives of this compound exhibit significant antiproliferative activity against human tumor cell lines. The biological mechanisms often involve modulation of cellular signaling pathways.

Material Science

The compound's unique structural properties make it valuable in developing advanced materials such as polymers and nanomaterials. Its electronic properties allow it to serve as a building block for novel functional materials.

Example Applications :

- Conducting polymers

- Luminescent materials

- Non-linear optical materials

Industrial Chemistry

In industrial chemistry, this compound serves as an intermediate in synthesizing various chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Research Findings and Implications

- Heterocycle Core : Oxadiazoles generally exhibit higher metabolic stability than thiadiazoles due to oxygen’s lower electronegativity, but thiadiazoles may offer stronger enzyme interactions .

- Substituent Effects: Aminomethyl groups enhance solubility and cationic character, favoring ion-dipole interactions in biological systems. Bulky substituents (e.g., piperidine) improve target binding but may reduce bioavailability .

- Salt Forms : Dihydrochloride salts universally improve aqueous solubility, critical for in vivo efficacy .

Biological Activity

5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an oxadiazole ring, which is known for its unique chemical properties that contribute to its biological activity. The presence of the amino group enhances its interaction with various biological targets.

The mechanism of action for this compound involves:

- Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and have implications in neurodegenerative diseases like Alzheimer's .

- Receptor Interaction : The compound interacts with various receptors, including GABA receptors, suggesting potential anxiolytic or anticonvulsant effects .

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, indicating potential as an antibacterial agent .

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, although further research is needed to elucidate its efficacy and mechanisms in cancer treatment.

- Neuroprotective Effects : By inhibiting AChE and BChE, the compound may provide neuroprotective benefits, which are particularly relevant in the context of cognitive disorders .

Case Studies and Data Tables

Several studies have evaluated the biological activity of this compound. Below are key findings summarized in tables:

Notable Research Outcomes

- Inhibition Studies : A study reported that derivatives of oxadiazoles showed significant inhibition against AChE with varying IC50 values depending on structural modifications .

- Antimicrobial Efficacy : Research indicated that the compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

- Neuroprotective Potential : The dual inhibition of AChE and BChE positions this compound as a candidate for further exploration in treating Alzheimer's disease .

Q & A

Q. What are the optimal synthetic routes for 5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, demonstrates the use of substituted amines (e.g., benzylamine, cyclohexylamine) reacting with oxadiazole precursors in diethyl ether, achieving yields of 46–65%. Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetic acid) enhance reaction rates .

- Temperature control : Reflux conditions (e.g., 3–5 hours in acetic acid) improve crystallinity and purity .

- Catalyst use : Sodium acetate aids in deprotonation during condensation steps .

A factorial design approach () can systematically test variables like molar ratios, temperature, and solvent polarity to identify optimal conditions.

Q. What analytical techniques are critical for characterizing purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopy :

- Mass spectrometry (MS) : Fragmentation patterns (e.g., m/z corresponding to C₃H₅N₂O loss) confirm molecular ion stability .

- HPLC : Use deuterated internal standards (e.g., AOZ-d₄, SEM-¹³C¹⁵N₂) for quantitative purity assessment, as described in .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives or predict reactivity of this oxadiazole compound?

Methodological Answer:

- Reaction path searches : Quantum chemical calculations (e.g., DFT) model transition states and activation energies, narrowing experimental conditions ().

- Molecular docking : Predict binding affinities for biological targets (e.g., enzymes) by simulating interactions with the aminomethyl group .

- Machine learning : Train models on existing oxadiazole reaction datasets to forecast optimal solvents or catalysts .

Software tools like Gaussian or COSMO-RS enable virtual screening of derivatives before synthesis .

Q. How should researchers address contradictory data in stability studies or biological assays involving this compound?

Methodological Answer:

- Controlled replication : Isolate variables (e.g., pH, light exposure) using factorial designs to identify instability sources ().

- Cross-validation : Compare results across multiple analytical platforms (e.g., LC-MS vs. NMR) to rule out instrument bias .

- Meta-analysis : Aggregate data from structurally similar oxadiazoles (e.g., 2-(4-chlorophenyl)-5-substituted derivatives in ) to identify trends in reactivity or degradation pathways.

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the oxadiazole ring .

- Safety protocols : Follow institutional chemical hygiene plans (e.g., fume hood use, PPE) for amine-hydrochloride salts, which may release HCl upon decomposition .

- Documentation : Adopt APA or institutional standards () to record batch-specific data (e.g., moisture content, lot numbers).

Q. How can researchers leverage hybrid experimental-computational workflows to accelerate reaction discovery for this compound?

Methodological Answer:

- Feedback loops : Integrate experimental results (e.g., failed reactions) into computational databases to refine predictive algorithms ().

- High-throughput screening : Use robotic platforms to test 96-well plate arrays of catalysts or solvents, guided by computational pre-screening .

- Data curation : Employ chemical software (e.g., Pipeline Pilot) to standardize metadata (e.g., reaction time, yield) for machine-readable analysis .

Q. What methodologies are recommended for studying the environmental impact or degradation pathways of this compound?

Methodological Answer:

- LC-MS/MS : Quantify trace degradation products (e.g., hydrazides) in simulated environmental matrices (e.g., soil, water) using isotopically labeled standards ().

- Microcosm studies : Incubate the compound with microbial consortia to identify biodegradation metabolites .

- Lifecycle assessment (LCA) : Model industrial-scale synthesis routes (e.g., solvent recovery efficiency) to evaluate sustainability ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.